7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
CAS No.: 2137883-62-4
Cat. No.: VC4263721
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63
* For research use only. Not for human or veterinary use.
![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - 2137883-62-4](/images/structure/VC4263721.png)
Specification
CAS No. | 2137883-62-4 |
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Molecular Formula | C7H12ClNO2 |
Molecular Weight | 177.63 |
IUPAC Name | 7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H |
Standard InChI Key | SPJAQNMPBOXWBH-UHFFFAOYSA-N |
SMILES | C1CC2C(CC1N2)C(=O)O.Cl |
Introduction
Structural and Stereochemical Features
The core structure of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride consists of a bicyclo[2.2.1]heptane skeleton with a bridgehead nitrogen atom and a carboxylic acid group at the 2-position. The hydrochloride salt forms via protonation of the secondary amine, enhancing solubility and stability. The stereochemistry of the chiral centers (1R,2S,4S) is critical for its biological activity, as the spatial arrangement influences interactions with enzymatic and receptor targets .
Key Structural Attributes
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Molecular Formula: C₇H₁₁ClNO₂
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Molecular Weight: 176.63 g/mol
The strained bicyclic system introduces unique electronic and steric effects. For instance, the bridgehead nitrogen exhibits pyramidalization due to the constrained C–N–C bond angle (~96°), which reduces orbital hybridization and impacts reactivity .
Synthesis and Optimization
Route 1: Catalytic Hydrogenation and Cyclization
The parent amine, 7-azabicyclo[2.2.1]heptane, is synthesized via a five-step sequence starting from 4-acetamidophenol. Catalytic hydrogenation with platinum dioxide or Raney nickel yields cis- and trans-N-(4-hydroxycyclohexyl)acetamide, which undergoes cyclization to form the bicyclic amine. Subsequent hydrolysis and hydrochlorination afford the hydrochloride salt in 77% yield .
Step | Process | Reagents/Conditions | Yield |
---|---|---|---|
1 | Hydrogenation of 4-acetamidophenol | PtO₂ or Raney Ni, H₂ | 80% |
2 | Cyclization | H₂SO₄, reflux | 65% |
3 | Hydrolysis | NaOH, H₂O/EtOH | 85% |
4 | Hydrochlorination | HCl gas in ether | 77% |
Route 2: Diels-Alder Approach
An alternative route employs a Diels-Alder reaction between N-carbomethoxypyrrole and acetylene dicarboxylic ester, catalyzed by AlCl₃, to construct the bicyclic framework. This method achieves a 93% yield of the intermediate, which is subsequently functionalized and converted to the hydrochloride salt .
Functionalization to Carboxylic Acid Derivative
The 2-carboxylic acid derivative is synthesized via oxidation of a hydroxymethyl intermediate or through a Ugi multicomponent reaction. The latter method utilizes 7-azabicyclo[2.2.1]heptane-2-carboxylic acid as a bifunctional building block, enabling the formation of peptidomimetic structures .
Chemical Reactivity and Physicochemical Properties
Acid-Base Behavior
The secondary amine in the bicyclic system has a pKa of 10.8, slightly lower than unstrained analogs like pyrrolidine (pKa 11.3). This reduced basicity arises from electron-withdrawing effects induced by the strained geometry .
Rotational Barriers
The acetyl and nitroso derivatives of 7-azabicyclo[2.2.1]heptane exhibit reduced rotational barriers compared to unstrained amides. For example:
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N-Acetyl derivative: ΔG‡ = 1.2 kcal/mol lower than acetamide .
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N-Nitroso derivative: ΔG‡ = 6.5 kcal/mol lower than nitrosoamines .
These findings highlight the impact of strain on bond dynamics.
Spectroscopic Characterization
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IR Spectroscopy: The hydrochloride salt shows N–H stretching (3000–2550 cm⁻¹) and carboxylate vibrations (1605, 1453 cm⁻¹) .
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¹H NMR: Key signals include bridgehead protons (τ 5.10) and a triplet for the C2 proton (τ 5.9, J = 5 Hz) .
Biological and Pharmacological Applications
Peptidomimetic Design
The compound’s rigid scaffold and functional groups make it a promising peptidomimetic. In Ugi reactions, it serves as a β-amino acid surrogate, enabling the synthesis of bicyclic peptidomimetics with enhanced metabolic stability and receptor affinity .
Industrial and Synthetic Utility
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